Fluo-4FF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

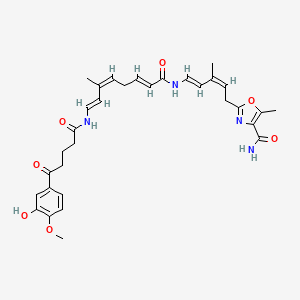

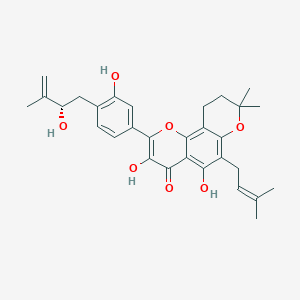

Fluo-4FF is a xanthene dye. It has a role as a fluorochrome.

Applications De Recherche Scientifique

Chemical and Physiological Characterization

Fluo-4FF, along with its related dyes, plays a crucial role in cellular studies, especially in monitoring calcium concentrations. It offers brighter fluorescence emission compared to its predecessors like fluo-3, making it suitable for photometric and imaging applications such as confocal laser scanning microscopy, flow cytometry, or spectrofluorometry. Its higher emission intensity allows for use at lower intracellular concentrations, thus being less invasive (Gee et al., 2000).

Optical Recording in Cardiac Tissue

Fluo-4FF is instrumental in cardiac studies. It's used for differentiating optically recorded Ca2+ transients during action potential propagation in cardiac tissue, providing insights into calcium inward currents in multicellular cardiac tissue, and aiding in assessing changes in activation/fast inactivation of these currents following pharmacological interventions (Jousset & Rohr, 2015).

Comparative Assessment in Rat Ventricular Myocytes

In the context of Ca(2+) physiology in rat ventricular myocytes, Fluo-4FF and its variants like fluo-2MA and fluo-3 are frequently employed. These indicators differ in cellular loading, subcellular compartmentalization, and intracellular Ca(2+) affinity, highlighting the importance of choosing the appropriate fluo indicator based on the specific requirements of the experiment (Hagen et al., 2011).

Calibration in Skeletal Muscle

Fluo-4FF's applicability extends to studying Ca2+ signaling in skeletal muscle, particularly with the Ca2+-Mag-Fluo-4 reaction. This reaction is key to understanding the kinetics of rapid muscle Ca2+ transients, thereby contributing significantly to the quantitative study of Ca2+ kinetics in various cell types (Milán et al., 2021).

Photochemical Generation and Detection

Fluo-3, a predecessor of Fluo-4FF, has been pivotal in the study of photochemically generated cytosolic calcium pulses. Its ability to indicate changes in intracellular Ca2+ concentrations, along with its compatibility with UV-sensitive caged compounds, has laid the groundwork for the development and enhanced application of Fluo-4FF (Kao et al., 1989).

Monitoring Cellular Calcium Concentration

Another application of Fluo-4FF is in monitoring cellular calcium concentration over a wide range. This is achieved by using two fluorescent dyes with the same fluorophore but different affinities, such as Fluo-4 and Fluo-4FF, to image calcium waves in cardiac myocytes (Figueroa et al., 2013).

Fluorimetry in Synthetic Polymer Studies

While not directly related to Fluo-4FF, the broader field of fluorimetry, which Fluo-4FF is a part of, has significant applications in the study of synthetic polymers. These techniques help in understanding the distribution of species in polymer systems, their conformational mobility, and diffusion-controlled reactions (Morawetz, 1979).

Propriétés

Nom du produit |

Fluo-4FF |

|---|---|

Formule moléculaire |

C35H26F4N2O13 |

Poids moléculaire |

758.6 g/mol |

Nom IUPAC |

2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |

InChI |

InChI=1S/C35H26F4N2O13/c36-19-2-4-23(41(14-31(48)49)15-32(50)51)35(34(19)39)53-6-5-52-28-7-16(1-3-22(28)40(12-29(44)45)13-30(46)47)33-17-8-20(37)24(42)10-26(17)54-27-11-25(43)21(38)9-18(27)33/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

Clé InChI |

RWUGLXXRIOWFGX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

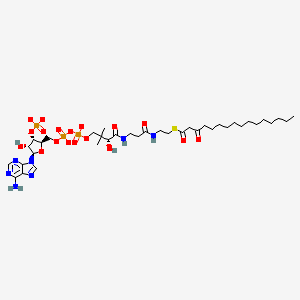

![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)

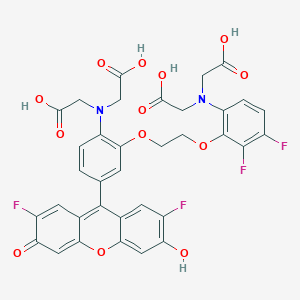

![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

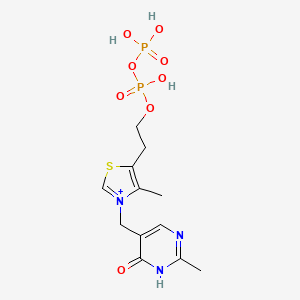

![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)

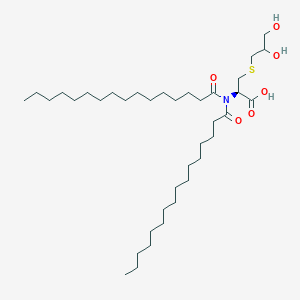

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)